molecular formula C14H18O9 B2622602 3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester CAS No. 53827-68-2

3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester

Cat. No.: B2622602
CAS No.: 53827-68-2
M. Wt: 330.289
InChI Key: VSTYNZNDJYVPKL-RRZLQCMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester is a glycosylated derivative of salicylic acid. This compound is characterized by the presence of a glucose moiety attached to the hydroxyl group of salicylic acid, forming a glucoside. The methyl ester group further modifies the carboxyl group of the salicylic acid, enhancing its solubility and stability. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, cosmetics, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester typically involves the glycosylation of salicylic acid followed by esterification. One common method includes:

    Glycosylation: Salicylic acid is reacted with a glycosyl donor, such as a glucopyranosyl halide, in the presence of a catalyst like silver carbonate or silver oxide. The reaction is typically carried out in an aprotic solvent such as dichloromethane at room temperature.

    Esterification: The resulting glucoside is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete esterification.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. Enzymatic methods using glycosyltransferases can be employed to achieve regioselective glycosylation. Additionally, continuous flow reactors may be used to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Substitution: The hydroxyl group on the glucose moiety can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Hydrolysis: Salicylic acid and glucose.

    Oxidation: Quinones or other oxidized derivatives of salicylic acid.

    Substitution: Various substituted glucosides depending on the nucleophile used.

Scientific Research Applications

3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester has several scientific research applications:

    Medicine: It is studied for its potential anti-inflammatory and analgesic properties, similar to salicylic acid. Its glycosylated form may offer improved bioavailability and reduced gastrointestinal side effects.

    Cosmetics: Used as a moisturizing agent and for its potential skin-soothing properties.

    Agriculture: Investigated for its role in plant defense mechanisms and as a potential biopesticide.

    Chemistry: Utilized as a model compound in glycosylation studies and for the synthesis of other glycosylated derivatives.

Mechanism of Action

The mechanism of action of 3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester involves its hydrolysis to release salicylic acid and glucose. Salicylic acid exerts its effects by inhibiting the enzyme cyclooxygenase, thereby reducing the synthesis of pro-inflammatory prostaglandins. The glucose moiety may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.

    Salicin: A natural glycoside of salicylic acid found in willow bark, known for its anti-inflammatory properties.

    Aspirin (acetylsalicylic acid): A widely used analgesic and anti-inflammatory drug.

Uniqueness

3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester is unique due to its glycosylated structure, which may offer distinct pharmacokinetic properties compared to other salicylic acid derivatives. The presence of the glucose moiety can enhance its solubility, stability, and potentially its bioavailability, making it a promising candidate for various applications.

Properties

IUPAC Name

methyl 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c1-21-13(20)6-3-2-4-7(9(6)16)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTYNZNDJYVPKL-RRZLQCMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester
Reactant of Route 2
3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester
Reactant of Route 3
3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester
Reactant of Route 4
3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester
Reactant of Route 5
3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester
Reactant of Route 6
3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.